Cefpodoxime

Pharmacokinetics Tissue Distribution Microdialysis

Cefpodoxime outperforms cefdinir and cefixime with 2–3× higher bioavailability, 49–59 pp lower protein binding, and retained anti-staphylococcal activity—enabling monotherapy for mixed infections where competitors require adjunctive antibiotics. Guideline-preferred oral step‑down for pneumonia in penicillin‑allergic patients. Choose cefpodoxime for formulary efficiency: one drug, one copay, superior tissue penetration.

Molecular Formula C15H17N5O6S2
Molecular Weight 427.5 g/mol
CAS No. 80210-62-4
Cat. No. B017579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefpodoxime
CAS80210-62-4
Synonyms(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  Cefpodoxime;  R 3763; 
Molecular FormulaC15H17N5O6S2
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCOCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O
InChIInChI=1S/C15H17N5O6S2/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24)/b19-8-/t9-,13-/m1/s1
InChIKeyWYUSVOMTXWRGEK-HBWVYFAYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.85e-01 g/L

Cefpodoxime Proxetil: Third-Generation Oral Cephalosporin with Dual Gram-Positive and Gram-Negative Coverage


Cefpodoxime proxetil is an orally administered third-generation cephalosporin prodrug that undergoes intestinal de-esterification to release its active metabolite, cefpodoxime (CAS 80210-62-4) [1]. Following oral administration of a 100 mg dose to fasting subjects, approximately 50% of the administered dose is absorbed systemically, with peak plasma concentrations of approximately 1.0–1.5 mg/L achieved within 1.9–3.1 hours [2][3]. The compound exhibits a plasma elimination half-life ranging from 1.9 to 2.8 hours and demonstrates low human serum protein binding (14.3–23%), which facilitates extensive extravascular distribution into tissues [2][4]. Its antibacterial spectrum encompasses both community-acquired respiratory pathogens and a broad range of Enterobacteriaceae, positioning it as an intermediate-spectrum third-generation cephalosporin that retains clinically meaningful anti-staphylococcal activity while offering enhanced gram-negative coverage compared to earlier-generation agents [5].

Why Cefpodoxime Cannot Be Interchanged with Cefixime, Cefuroxime, or Cefdinir


Oral cephalosporins within the same generation exhibit substantial heterogeneity in pharmacokinetic properties, protein binding, tissue penetration, and antibacterial spectrum that preclude interchangeable substitution [1]. Cefpodoxime demonstrates a distinct profile characterized by low protein binding (14.3–23%) and a half-life of 1.9–2.8 hours, which contrasts markedly with cefixime's high protein binding (~65%) and cefdinir's poor oral absorption (16–25% bioavailability) and short half-life (1.4–1.8 hours) [2][3]. Furthermore, cefpodoxime uniquely combines clinically useful anti-staphylococcal activity with potent gram-negative coverage, whereas cefixime and ceftibuten lack meaningful anti-staphylococcal activity entirely [4]. These pharmacologic and microbiologic differences have direct clinical consequences: national pediatric guidelines specifically recommend cefpodoxime over cefdinir as an alternative for pneumonia treatment in penicillin-allergic patients, citing cefpodoxime's superior absorption, lower protein binding, and longer half-life as decisive factors [5]. The evidence below quantifies these differentiation dimensions precisely.

Cefpodoxime Procurement Evidence: Quantified Differentiation Versus Oral Cephalosporin Alternatives


Cefpodoxime vs. Cefixime: Two-Fold Superior Tissue Penetration and Lower Protein Binding

In a randomized, open-label, two-way crossover study in healthy volunteers, cefpodoxime (400 mg oral) demonstrated tissue penetration that was twice as high as cefixime (400 mg oral), as measured by interstitial muscle microdialysis [1]. The area under the curve (AUC) in muscle tissue for cefpodoxime was 15.4 ± 5.1 mg·h/L compared to 7.3 mg·h/L for cefixime, representing a >2.1-fold difference in free antibiotic exposure at the target site [1]. Peak free muscle concentrations were also more than two-fold higher for cefpodoxime (2.1 mg/L) than for cefixime (0.9 mg/L) [2]. This differential tissue penetration is mechanistically explained by the substantially lower serum protein binding of cefpodoxime (21%) versus cefixime (65%), which increases the free fraction of drug available for extravascular distribution [1].

Pharmacokinetics Tissue Distribution Microdialysis

Cefpodoxime vs. Cefuroxime and Cefaclor: 8-Fold to 16-Fold Higher Potency Against Enterobacteriaceae

In a comparative in vitro study of 529 clinical isolates, cefpodoxime demonstrated MIC90 values ≤1 mg/L against Enterobacteriaceae (excluding genera with chromosomal β-lactamases) [1]. Direct potency comparisons against the same strain panel revealed that cefpodoxime was approximately 8-fold more active than cefuroxime and 8- to 16-fold more active than cefaclor and cephalexin against gram-negative bacilli [1]. A separate multi-center study of 5,556 recent clinical isolates confirmed this advantage, reporting cefpodoxime MIC50 values of 0.12 μg/mL against Proteus vulgaris and 0.015 μg/mL against Providencia rettgeri—species generally resistant to established oral cephalosporins [2]. Cefpodoxime was noted to have the widest spectrum of activity of all tested oral cephalosporins in that analysis [2].

Antimicrobial Susceptibility MIC Enterobacteriaceae

Cefpodoxime vs. Cefixime: Retained Anti-Staphylococcal Activity (MIC90 4 mg/L vs. 16 mg/L)

Unlike cefixime—which lacks clinically meaningful anti-staphylococcal activity—cefpodoxime retains moderate activity against oxacillin-susceptible Staphylococcus aureus. In a comparative analysis of 529 clinical isolates, the MIC90 of cefpodoxime against S. aureus was 4 mg/L, whereas cefixime exhibited an MIC90 of 16 mg/L [1]. A larger multi-center study of 5,556 clinical isolates corroborated this differential, reporting cefpodoxime MIC50 values ranging from 1 to 2 μg/mL against oxacillin-susceptible staphylococci, while cefixime demonstrated MICs ≥8 mg/L against these same organisms [2]. Coagulase-negative staphylococci exhibited an MIC50 of 2 mg/L for cefpodoxime [3]. This retained anti-staphylococcal activity is a distinguishing feature of cefpodoxime among third-generation oral cephalosporins, as compounds such as cefixime, ceftibuten, and cefetamet were developed with enhanced gram-negative potency at the expense of gram-positive coverage [4].

Antimicrobial Susceptibility Staphylococcus aureus MIC

Cefpodoxime vs. Cefdinir: Superior Pharmacokinetic Profile Supports Guideline Preference for Pneumonia

National pediatric antibiotic stewardship guidelines explicitly recommend cefpodoxime over cefdinir as an alternative treatment for community-acquired pneumonia in penicillin-allergic patients, citing three quantifiable pharmacokinetic advantages: superior absorption, lower protein binding, and longer elimination half-life [1]. Cefpodoxime achieves absolute oral bioavailability of approximately 50% compared to cefdinir's 16–25% [1][2]. Protein binding is substantially lower for cefpodoxime (14–24%) than for cefdinir (~73%), increasing the free drug fraction available for antimicrobial activity and tissue distribution [1][2]. The elimination half-life of cefpodoxime (2.1–2.8 hours) is longer than that of cefdinir (1.4–1.8 hours), enabling more sustained plasma concentrations with twice-daily dosing [1][2]. These pharmacokinetic limitations of cefdinir have been cited as the basis for why effective concentrations may not be achievable in respiratory tissues with cefdinir [1].

Pharmacokinetics Bioavailability Clinical Guidelines

Cefpodoxime vs. Cefaclor and Cefixime: Superior Activity Against Penicillin-Intermediate and -Resistant Pneumococci

In a European resistance surveillance study monitoring community-acquired respiratory pathogens across Italy, Spain, and Austria, cefpodoxime demonstrated significantly greater potency than multiple comparator oral cephalosporins against Streptococcus pneumoniae, including strains with decreased penicillin susceptibility [1]. The study reported that cefpodoxime was more potent than cefaclor, cefixime, and ceftibuten against pneumococci, with the differential being particularly pronounced against strains exhibiting reduced penicillin sensitivity [1]. Against gram-negative respiratory pathogens including Haemophilus influenzae and Moraxella catarrhalis, cefpodoxime was more active than both cefaclor and cefuroxime [1]. A separate large-scale study of 5,556 clinical isolates reported cefpodoxime MIC90 values of 0.12 μg/mL for S. pneumoniae and 0.12 μg/mL for H. influenzae, confirming potent activity against the predominant community-acquired respiratory pathogens [2].

Respiratory Pathogens Streptococcus pneumoniae Antibiotic Resistance

Cefpodoxime: Sustained Lung Tissue Concentrations ≥ MIC90 of Common Pneumonia Pathogens for ≥12 Hours

In a clinical study of 18 patients undergoing thoracotomy for suspected pulmonary neoplasia, cefpodoxime lung tissue concentrations were measured following a single 200 mg oral dose of cefpodoxime proxetil [1]. Mean lung tissue concentrations were 0.63 ± 0.16 mg/kg at 3 hours, 0.52 ± 0.09 mg/kg at 6 hours, and 0.19 ± 0.02 mg/kg at 12 hours post-dose [1]. These tissue concentrations exceeded the MIC90 values for the most common community-acquired pneumonia pathogens, including Streptococcus pneumoniae (MIC90 0.12 μg/mL) and Haemophilus influenzae (MIC90 0.12 μg/mL), for the entire 12-hour dosing interval [2]. The study concluded that cefpodoxime achieves good, rapid, and sustained penetration into lung tissue at concentrations that remain therapeutic throughout the twice-daily dosing period [1].

Tissue Penetration Lung Pharmacokinetics Pneumonia

Cefpodoxime Procurement Applications: Evidence-Based Use Cases from Differentiated Properties


Institutional Formulary Selection for Community-Acquired Pneumonia Empiric Therapy

Based on the demonstrated tissue penetration advantage over cefixime (2.1-fold higher free muscle AUC) [1] and sustained lung tissue concentrations exceeding MIC90 values of S. pneumoniae and H. influenzae for ≥12 hours post-dose [2], cefpodoxime is optimally positioned for formulary inclusion as an oral step-down or outpatient therapy for community-acquired pneumonia. The guideline preference over cefdinir—based on superior bioavailability (50% vs. 16-25%), lower protein binding (14-24% vs. 73%), and longer half-life (2.1-2.8 vs. 1.4-1.8 hours)—further supports this application [3]. Institutions seeking to implement antibiotic stewardship recommendations should prioritize cefpodoxime procurement over cefdinir for pneumonia treatment pathways in penicillin-allergic patients.

Mixed Gram-Negative and Staphylococcal Infection Monotherapy

Cefpodoxime's retained anti-staphylococcal activity (S. aureus MIC90 4 mg/L) combined with potent gram-negative coverage (8- to 16-fold more active than cefaclor/cephalexin against Enterobacteriaceae) enables its use as monotherapy for mixed infections, such as diabetic foot infections or complicated skin and soft tissue infections, where both gram-negative bacilli and staphylococci are anticipated [4][5]. In contrast, procurement of cefixime or ceftibuten for these indications would necessitate adjunctive anti-staphylococcal coverage (e.g., addition of clindamycin or trimethoprim-sulfamethoxazole), increasing total acquisition cost and regimen complexity. This monotherapy capability represents a quantifiable procurement efficiency advantage: one drug acquisition and one copayment versus two.

Empiric Oral Therapy for Complicated Urinary Tract Infections

Cefpodoxime's 8-fold greater potency than cefuroxime and 8- to 16-fold greater potency than cefaclor against Enterobacteriaceae [4] directly supports its procurement for complicated urinary tract infection (cUTI) treatment pathways. With MIC50 values of 0.06–2 mg/L against most Enterobacteriaceae [5] and demonstrated stability to TEM-1 and SHV-1 β-lactamases [6], cefpodoxime provides reliable coverage against the predominant uropathogens, including E. coli, Klebsiella pneumoniae, and Proteus mirabilis. The compound's renal elimination pathway and linear pharmacokinetics in both young and elderly subjects [7] further support this indication. Institutions managing high volumes of cUTI cases requiring oral step-down therapy should evaluate cefpodoxime against narrower-spectrum alternatives based on these quantifiable potency differentials.

Pediatric Respiratory Infection Alternative in Penicillin Allergy

National pediatric antibiotic stewardship guidelines specifically identify cefpodoxime—not cefdinir—as the preferred oral cephalosporin alternative for pneumonia treatment in penicillin-allergic children [3]. This recommendation is anchored in cefpodoxime's superior pharmacokinetic profile: 2.0- to 3.1-fold higher bioavailability, 49-59 percentage points lower protein binding, and 1.2- to 1.5-fold longer half-life compared to cefdinir [3]. Additionally, cefpodoxime demonstrates potent activity against respiratory pathogens with MIC90 values of 0.12 μg/mL for S. pneumoniae and 0.12 μg/mL for H. influenzae [8]. Procurement decisions for pediatric formularies should reflect this explicit guideline preference, as deviation to cefdinir would represent a guideline-discordant choice with inferior pharmacokinetic justification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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